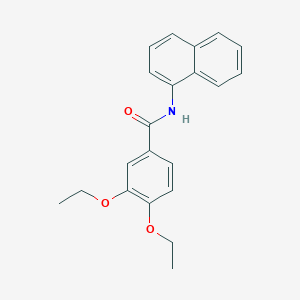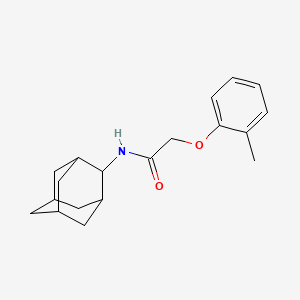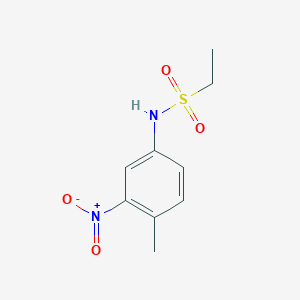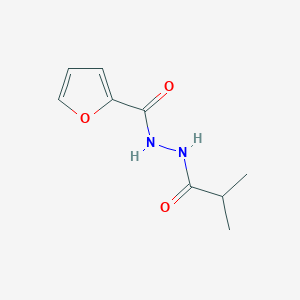![molecular formula C12H14Cl2N2O3S B5880176 N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as DCSA, is a chemical compound that has been synthesized for various scientific research applications. DCSA has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain.
作用机制
DCSA interacts with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This results in a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
DCSA has been shown to have various biochemical and physiological effects on the brain. DCSA has been shown to increase the inhibitory effects of GABA, resulting in a decrease in neuronal activity and an overall calming effect on the brain. DCSA has also been shown to have anticonvulsant properties, which may make it a potential therapeutic option for the treatment of epilepsy and other neurological disorders.
实验室实验的优点和局限性
One of the advantages of using DCSA in lab experiments is its ability to interact with specific receptors in the brain, which allows for the study of the central nervous system and the treatment of neurological disorders. However, one of the limitations of using DCSA in lab experiments is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving DCSA. One area of research involves the development of new therapeutic options for the treatment of epilepsy and other neurological disorders. Another area of research involves the study of the central nervous system and the identification of new drug targets for the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the potential toxicity and side effects of DCSA, which may help to guide its use in future experiments and potential therapeutic applications.
Conclusion:
In conclusion, DCSA is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain. DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. While there are several advantages to using DCSA in lab experiments, there are also potential limitations and future research is needed to fully understand its potential therapeutic properties and side effects.
合成方法
DCSA can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5-dichlorobenzenesulfonyl chloride, which is then reacted with N-cyclopropyl-N-methylglycine to form N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate. The final step involves the deprotection of the N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate to form DCSA.
科学研究应用
DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. DCSA has been shown to interact with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA has also been shown to have potential therapeutic properties for the treatment of epilepsy and other neurological disorders.
属性
IUPAC Name |
N-cyclopropyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-16(7-12(17)15-9-3-4-9)20(18,19)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKPHSFYRPKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)



![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
